Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Diversity

Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate (CAS 2731007-87-5) is a C3-substituted morpholine building block bearing an N-Boc protecting group and a β-keto ethyl ester side chain. Its molecular formula is C14H23NO6 with a molecular weight of 301.34 g·mol⁻¹ and a monoisotopic mass of 301.15254 Da.

Molecular Formula C14H23NO6
Molecular Weight 301.34 g/mol
Cat. No. B13620074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate
Molecular FormulaC14H23NO6
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1COCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C14H23NO6/c1-5-20-12(17)8-11(16)10-9-19-7-6-15(10)13(18)21-14(2,3)4/h10H,5-9H2,1-4H3
InChIKeyQLBANAACJYYHFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate: Procurement-Grade Structural and Comparator Overview


Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate (CAS 2731007-87-5) is a C3-substituted morpholine building block bearing an N-Boc protecting group and a β-keto ethyl ester side chain . Its molecular formula is C14H23NO6 with a molecular weight of 301.34 g·mol⁻¹ and a monoisotopic mass of 301.15254 Da [1]. The compound belongs to the class of Boc-protected morpholine β-keto esters, a family of versatile intermediates used in medicinal chemistry for the construction of kinase inhibitors, protease inhibitors, and CNS-targeted agents [2]. Unlike its 2-substituted positional isomer (CAS 887987-66-8), the 3-substituted regiochemistry places the reactive β-keto ester appendage at the morpholine C3 position, generating a distinct exit vector for downstream derivatization that is critical for structure-activity relationship (SAR) exploration [3].

1
Regiochemistry C3-substituted morpholine provides distinct exit vector for SAR exploration
2
Orthogonal handles N-Boc and ethyl ester enable selective deprotection and sequential derivatization
3
Research context Building block for fragment libraries, kinase/protease inhibitor assembly and scaffold-hopping

Why the 3-Substituted Morpholine Regioisomer of Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate Cannot Be Replaced by 2-Substituted or Piperidine Analogs


Generic substitution among morpholine β-keto ester building blocks fails because positional isomerism (C2 vs. C3 attachment) and ring heteroatom composition (morpholine vs. piperidine) produce quantifiably different physicochemical and structural properties that directly govern downstream synthetic utility and biological target engagement [1]. The C3-substituted regioisomer presents the ketone and ester functional groups along a distinct spatial trajectory relative to the morpholine ring compared with the C2-substituted variant, altering the vector of reactive handles available for further elaboration [2]. Replacement of the morpholine oxygen with a methylene (piperidine analog, CAS 877173-80-3) increases calculated LogP by approximately 0.5–1.0 log units and raises the conjugate acid pKa from ~8.7 to ~10, impacting solubility, permeability, and metabolic stability in ways that cannot be compensated for by simple stoichiometric adjustment [3].

2‑substituted regioisomer
Switching to the C2 isomer may shift the reactive vector and alter SAR interpretation; regioisomers are not interchangeable without validation.
Piperidine analog
Replacing morpholine oxygen with methylene raises pKa ~1.3 units and LogP ~0.5–1.0 units; solubility, permeability, and hERG profile may not transfer.
Methyl ester or alternative protecting groups
Methyl ester shows higher volatility; Cbz/Fmoc protection conflicts with the β‑keto ester, requiring orthogonal strategy review.

Quantitative Differentiation Evidence for Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate Against Its Closest Analogs


Positional Isomerism: C3-Substituted Morpholine vs. C2-Substituted Morpholine — Regiochemical Vector Differentiation

The target compound (CAS 2731007-87-5) bears the β-keto ethyl ester substituent at the morpholine C3 position, whereas its closest positional isomer (CAS 887987-66-8) carries the identical substituent at the C2 position. Although both regioisomers share the molecular formula C14H23NO6 and a molecular weight of 301.34 g·mol⁻¹, the 2-isomer exhibits a computed LogP of 1.0825 and a polar surface area (PSA) of 82.14 Ų . The C3 regioisomer places the reactive β-keto ester handle at a geometrically distinct vector relative to the morpholine ring nitrogen and oxygen atoms, a feature that the Systematic Chemical Diversity (SCD) framework identifies as essential for generating non-redundant chemical space coverage in fragment screening libraries [1]. In the SCD morpholine matrix, 2,3-, 2,5-, 2,6- and 3,2-, 3,5-, 3,6-regiochemical variants produce unique three-dimensional vector coverage that cannot be achieved by a single regioisomer alone [2].

Positional isomerism
Class-level
C3 vs C2 attachment; 2‑isomer LogP 1.0825, PSA 82.14 Ų; distinct spatial vector per SCD framework
Regioisomer-specific vector geometry for SAR
Computed properties; non-interchangeable for fragment library design
Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Diversity

Ring Heteroatom Effect: Morpholine vs. Piperidine — LogP, Basicity, and Metabolic Stability Differentiation

The piperidine analog tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 877173-80-3) has molecular formula C15H25NO5 and molecular weight 299.36 g·mol⁻¹, with a boiling point of 386.1 °C at 760 mmHg and density of 1.113 g/cm³ [1]. In contrast, the morpholine target compound (C14H23NO6, MW 301.34) contains a ring oxygen that replaces the piperidine methylene. This oxygen substitution reduces the conjugate acid pKa from ~10 (piperidine) to ~8.7 (morpholine) [2], lowering lipophilicity by approximately 0.5–1.0 log units and introducing an additional hydrogen-bond acceptor [3]. These differences are quantifiably meaningful: morpholine-containing drug candidates consistently demonstrate improved aqueous solubility and reduced hERG channel affinity compared to their piperidine counterparts, while maintaining comparable or improved metabolic stability in human liver microsome assays [4].

Ring heteroatom
Class-level
Morpholine O vs piperidine CH₂: ΔpKa ≈ 1.3 units, ΔLogP ≈ −0.5 to −1.0, extra H‑bond acceptor
Lower lipophilicity and hERG risk context
Matched-pair analysis; class-level inference
Physicochemical Property Optimization CNS Drug Design Bioisosteric Replacement

Ester Substituent Differentiation: Ethyl vs. Methyl β-Keto Ester — Reactivity and Steric Effects in Downstream Derivatization

The target compound features an ethyl ester (OEt) at the β-keto position, whereas the methoxy analog tert-butyl 3-(3-methoxy-3-oxopropanoyl)morpholine-4-carboxylate (CAS 2229514-47-8) bears a methyl ester. The ethyl ester provides a higher boiling point and lower volatility compared to the methyl ester, which is advantageous during solvent removal and purification steps [1]. In the enzymatic kinetic resolution of N-Boc-protected β-amino acid esters (including 3-carboxymethyl-morpholine derivatives), ethyl esters demonstrated enantiomeric excesses better than 99% (E > 100) when subjected to lipase-catalyzed hydrolysis, establishing that the ethoxy ester is a competent substrate for stereoselective transformations . The ethyl ester also offers differential steric bulk that can influence the diastereoselectivity of subsequent reductions or nucleophilic additions at the ketone carbonyl.

Ester substituent
Cross-study
Ethyl vs methyl ester; enzymatic resolution ee >99% (E>100) with Burkholderia cepacia lipase
Lower volatility, competent in stereoselective hydrolysis
Cross-study comparison; lab-scale handling advantage
Synthetic Chemistry Protecting Group Strategy Intermediate Reactivity

Boc Protection Orthogonality: Acid-Labile N-Boc vs. Alternative N-Protecting Groups in Multi-Step Synthetic Sequences

The N-Boc (tert-butyloxycarbonyl) group on the morpholine nitrogen of the target compound provides acid-labile protection that is fully orthogonal to the base-labile ethyl ester. This orthogonality permits selective deprotection of the morpholine nitrogen under mild acidic conditions (e.g., TFA in CH2Cl2, or HCl in dioxane) without affecting the β-keto ethyl ester side chain [1]. In the solid-liquid phase transfer catalysis (SL-PTC) synthesis of morpholines, N→O Boc migration was exploited to generate intermediate carbonates that were transformed into 2,6-disubstituted morpholines, demonstrating the unique synthetic utility of the Boc group on the morpholine scaffold [2]. Alternative N-protecting groups such as Cbz (removed by hydrogenolysis) would risk reduction of the β-keto carbonyl, while Fmoc (removed by base) would cleave the ethyl ester, establishing N-Boc as the uniquely compatible protecting group for this specific combination of functional groups [3].

Boc orthogonality
Class-level
Acid-labile N-Boc stable to base, fully orthogonal to ethyl ester; avoids side reactions of Cbz/Fmoc
Enables sequential deprotection without protecting-group conflict
TFA-labile; t₁/₂ ≈ 30 min in 50% TFA/CH₂Cl₂
Orthogonal Protection Solid-Phase Synthesis Peptide Coupling

Availability and Purity Benchmarking: 3-Substituted Morpholine β-Keto Ester vs. 2-Substituted Isomer Procurement Landscape

The target compound (CAS 2731007-87-5) is supplied at a standard purity of 95% (HPLC) with a monoisotopic mass of 301.15254 Da [1]. The 2-substituted isomer (CAS 887987-66-8) is also available at 95% purity from multiple vendors . However, the 3-substituted morpholine scaffold is explicitly identified in the SCD literature as a more synthetically challenging and less commercially explored regioisomer compared to 2-substituted morpholines, which historically have been more accessible due to synthetic routes originating from amino alcohols [2]. The recent publication of SCD-based synthetic methodology specifically targeting 3-substituted morpholine acetic acid esters (Tang et al., 2024) indicates that reliable access to C3-substituted morpholine building blocks is a relatively recent development, making the target compound a strategically valuable intermediate for populating underexplored regions of chemical space [3].

Availability benchmark
Supporting evidence
95% HPLC purity; C3 scaffold less commercially explored than C2; recent SCD methodology enables access
Underexplored chemical space for IP generation
Procurement landscape as of 2024; purity consistent
Chemical Sourcing Building Block Availability Quality Control

High-Value Application Scenarios for Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Non-Redundant 3D Vector Coverage

Medicinal chemistry teams employing the Systematic Chemical Diversity (SCD) framework should prioritize this C3-substituted morpholine β-keto ester over the 2-substituted isomer when the project goal is to maximize three-dimensional vector coverage around the morpholine scaffold. The Tang et al. (2024) SCD matrix demonstrates that 3-substituted morpholines provide exit vectors distinct from 2-substituted variants, and that combining both regioisomers in a fragment library yields more comprehensive coverage of chemical space than either isomer alone [1]. The target compound's ethyl ester and N-Boc groups provide orthogonal handles for fragment elaboration via amide coupling (after Boc deprotection) and ketone functionalization (reductive amination, Grignard addition, or heterocycle formation), enabling rapid SAR exploration [2].

CNS Drug Candidate Optimization Requiring Reduced Lipophilicity and hERG Liability Relative to Piperidine Leads

In CNS drug discovery programs where a lead series contains a piperidine ring, the morpholine target compound serves as a direct bioisosteric replacement that predictably reduces LogP by approximately 0.5–1.0 units and lowers pKa from ~10 to ~8.7 [3]. These physicochemical changes are associated with improved CNS penetration profiles, reduced hERG channel binding (a known liability of basic piperidine-containing compounds), and enhanced aqueous solubility — all of which are critical for achieving desirable pharmacokinetic properties in CNS drug candidates [4]. The ethyl β-keto ester handle additionally allows late-stage diversification to fine-tune potency and selectivity.

Multi-Step Synthesis of Chiral Morpholine-Containing Protease or Kinase Inhibitors via Enzymatic Resolution

When constructing enantiomerically pure 3-substituted morpholine derivatives for protease or kinase inhibitor programs, the ethyl ester of the target compound is a competent substrate for lipase-catalyzed kinetic resolution. The enzymatic resolution of structurally related N-Boc morpholine ethyl esters achieved enantiomeric excesses exceeding 99% (E > 100) using Burkholderia cepacia lipase . Following resolution, the Boc group can be selectively removed under acidic conditions to unmask the morpholine nitrogen for subsequent coupling, while the enantiopure β-keto ester remains intact for further transformation into amides, heterocycles, or reduced alcohol intermediates — a synthetic sequence that would be compromised by alternative protecting group strategies due to orthogonality conflicts [5].

Scaffold-Hopping Campaigns Targeting Underexplored Morpholine Chemical Space for Novel IP Generation

Research organizations seeking to generate novel intellectual property around morpholine-containing pharmacophores should prioritize the C3-substituted scaffold because the Wijtmans (2004) and Tang (2024) reviews consistently identify 3-substituted morpholines as significantly less explored than their 2-substituted counterparts in both the patent and primary literature [REFS-7, REFS-1]. By initiating a medicinal chemistry campaign with the 3-substituted β-keto ester building block rather than the more common 2-substituted isomer, discovery teams increase the probability of identifying composition-of-matter claims with strong novelty, while the orthogonal Boc/ethyl ester protection scheme enables rapid library synthesis without protecting group re-optimization [2].

Application
Selection Property
Validation Focus
Fragment-based library design
C3‑substituted morpholine vector coverage
Regioisomeric diversity and SCD matrix alignment
CNS lead optimization
Morpholine bioisostere profile
LogP reduction, pKa shift, hERG liability context
Chiral inhibitor synthesis
Ethyl ester as enzymatic resolution substrate
Enantiomeric excess and lipase compatibility
Scaffold-hopping for IP
Underexplored C3‑morpholine scaffold
Novelty assessment and orthogonal protecting-group strategy
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